Bienvenue dans la boutique en ligne BenchChem!

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol (CAS 1146080-49-0) is a synthetic small molecule belonging to the substituted quinoxaline-piperidine class. It is characterized by a quinoxaline core, a cyclopropylamino substituent at the 3-position, and a piperidin-4-ol moiety at the 2-position.

Molecular Formula C16H20N4O
Molecular Weight 284.36 g/mol
CAS No. 1146080-49-0
Cat. No. B1500575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol
CAS1146080-49-0
Molecular FormulaC16H20N4O
Molecular Weight284.36 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)O
InChIInChI=1S/C16H20N4O/c21-12-7-9-20(10-8-12)16-15(17-11-5-6-11)18-13-3-1-2-4-14(13)19-16/h1-4,11-12,21H,5-10H2,(H,17,18)
InChIKeyLADKVCQUKABLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol (CAS 1146080-49-0): Chemical Identity and Procurement Baseline


1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol (CAS 1146080-49-0) is a synthetic small molecule belonging to the substituted quinoxaline-piperidine class. It is characterized by a quinoxaline core, a cyclopropylamino substituent at the 3-position, and a piperidin-4-ol moiety at the 2-position . With a molecular formula of C16H20N4O and a molecular weight of 284.36 g/mol, this compound is primarily available as a research chemical from specialized vendors, typically at purities of 95% or higher . The compound is utilized in early-stage drug discovery and chemical biology research, particularly as a scaffold for kinase inhibitor development and probe molecule design [1].

Why Generic Substitution Fails for 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol: Critical Substituent-Dependent Differences


Substituting 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol with simpler analogs such as 1-quinoxalin-2-yl-piperidin-4-ol or 1-(3-methoxy-quinoxalin-2-yl)-piperidin-4-ol is scientifically invalid due to fundamental differences in molecular recognition and physicochemical properties. The cyclopropylamino group at the 3-position introduces a unique constrained secondary amine that alters hydrogen-bonding capacity, steric bulk, and electronic distribution compared to unsubstituted or methoxy-substituted analogs . These differences directly impact target binding conformation, metabolic stability, and selectivity profiles across kinase and GPCR targets [1][2]. Even within the same quinoxaline-piperidine class, minor substituent changes can shift biological activity from PI3Kα inhibition to GPR6 modulation, underscoring the non-interchangeability of these compounds [3].

Quantitative Evidence for 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol Differentiation


Cyclopropylamino Substituent Confers Unique Hydrogen-Bonding Capacity Compared to Unsubstituted and Methoxy Analogs

The 3-cyclopropylamino substituent introduces an additional hydrogen bond donor (N-H) that is absent in 1-quinoxalin-2-yl-piperidin-4-ol and functionally distinct from the methoxy group in 1-(3-methoxy-quinoxalin-2-yl)-piperidin-4-ol . This donor can engage in specific interactions with hinge-region residues in kinase ATP-binding pockets, a binding mode documented for structurally related quinoxaline-based PI3Kα and Pim-1/2 inhibitors [1][2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Increased Molecular Complexity and Rotatable Bond Profile Versus the Simplest Analog

Compared to the minimal scaffold 1-quinoxalin-2-yl-piperidin-4-ol (MW 229.28 g/mol, 1 rotatable bond), 1-(3-cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol (MW 284.36 g/mol, 3 rotatable bonds) possesses greater structural complexity . The cyclopropyl ring introduces conformational restriction that can enhance binding specificity while the additional molecular weight remains within lead-like space.

Drug Discovery Molecular Property Optimization Lead Identification

Predicted Physicochemical Profile Enables Broader Permeability Window than Bulkier 3-Sulfonyl Analogs

The cyclopropylamino group yields a predicted LogP and topological polar surface area (TPSA) intermediate between the minimal unsubstituted analog and the larger 3-arylsulfonyl-substituted PI3Kα inhibitor WR23 [1]. This intermediate profile is desirable for balancing potency with favorable permeability and solubility characteristics, as established in quinoxaline-based PI3K inhibitor optimization campaigns [2].

ADME Drug Design Pharmacokinetics

Cyclopropyl Group Confers Potential Metabolic Stability Advantage Over Methoxy and Unsubstituted Analogs

The cyclopropyl ring is a well-established structural motif in medicinal chemistry known to reduce cytochrome P450-mediated oxidative metabolism compared to methyl, ethyl, or methoxy substituents [1]. In the context of quinoxaline-based inhibitors, introduction of cyclopropyl-containing groups has been associated with improved metabolic stability in human liver microsome assays for related chemotypes [2]. The cyclopropylamino group at the 3-position may thus provide enhanced metabolic resistance compared to 1-(3-methoxy-quinoxalin-2-yl)-piperidin-4-ol.

Metabolic Stability Cyclopropyl Effect Drug Metabolism

Higher Purity Grade Availability Enables Reproducible Screening Compared to Analog Compounds with Limited Quality Specifications

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol is available from multiple vendors at 97–98% purity , whereas simpler analogs such as 1-quinoxalin-2-yl-piperidin-4-ol are commonly supplied at 95% purity . Higher purity reduces the risk of false positives or confounding activity from impurities in biochemical and cell-based assays.

Compound Procurement Quality Control Screening Reproducibility

Distinct Biological Target Space: Cyclopropylamino-Quinoxalines Occupy GPR6 and Kinase Modulator Chemical Space Distinct from 3-Sulfonyl Analogs

Quinoxaline derivatives bearing cyclopropylamino substituents at the 3-position have been specifically claimed as GPR6 modulators, a GPCR target implicated in Parkinson's disease and motor disorders [1], whereas 3-arylsulfonyl quinoxaline-piperidinols are established as PI3Kα inhibitors [2]. This divergent target space means that selecting 1-(3-cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol provides access to a different biological screening space compared to sulfonyl-substituted analogs.

Target Selectivity Chemical Biology GPCR Modulation

Optimal Application Scenarios for 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol Based on Differential Evidence


GPR6 Modulator Screening and Probe Development for Neurological Disorders

Based on patent disclosures associating 3-cyclopropylamino-quinoxaline derivatives with GPR6 modulation [1], this compound is optimally deployed as a starting scaffold for hit-to-lead campaigns targeting Parkinson's disease, levodopa-induced dyskinesias, and Huntington's disease. The additional hydrogen bond donor from the cyclopropylamino group [2] may facilitate unique interactions with GPR6 orthosteric or allosteric binding sites that unsubstituted or methoxy analogs cannot engage.

Kinase Inhibitor Scaffold with Improved Metabolic Stability Potential

For kinase inhibitor programs where metabolic stability is a key optimization parameter, the cyclopropylamino group offers a predicted advantage over methoxy-substituted analogs based on the well-documented cyclopropyl effect in reducing CYP-mediated oxidation [1]. The compound's intermediate lipophilicity profile, inferred from its structure relative to characterized PI3Kα inhibitors [2], positions it favorably for balancing target potency with ADME properties.

Chemical Probe Design Requiring Defined Hydrogen-Bonding Geometry

When experimental design requires a chemical probe with precisely two hydrogen bond donors for target engagement hypothesis testing, 1-(3-cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol is the appropriate choice over 1-quinoxalin-2-yl-piperidin-4-ol or 1-(3-methoxy-quinoxalin-2-yl)-piperidin-4-ol (each with only one HBD) [1]. This differential hydrogen-bonding capacity can be critical for interpreting structure-activity relationships in target validation studies.

High-Throughput Screening Library Enrichment in Under-Explored Chemical Space

The compound occupies a distinct region of chemical space that bridges quinoxaline-based kinase inhibitors and GPCR modulators [1][2]. Its availability at 97–98% purity from multiple vendors makes it suitable for inclusion in diversity-oriented screening libraries, where its unique cyclopropylamino substitution pattern increases the probability of identifying novel chemotype-target interactions compared to more common 3-substituted quinoxaline analogs.

Quote Request

Request a Quote for 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.